molecular formula C6H8ClN3O B2926123 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride CAS No. 2378502-72-6

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride

Cat. No.: B2926123
CAS No.: 2378502-72-6
M. Wt: 173.6
InChI Key: CYVRSTUNNRECLK-UHFFFAOYSA-N
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Description

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; hydrochloride is a cyclobutane-derived compound functionalized with a 1,2,4-triazole moiety and a ketone group, stabilized as a hydrochloride salt. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, agrochemicals, and materials science . The cyclobutanone scaffold introduces conformational rigidity, which can enhance binding specificity in biological systems.

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)cyclobutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVRSTUNNRECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-72-6
Record name 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; hydrochloride with three analogous compounds, emphasizing structural, synthetic, and functional differences.

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₁ClN₄
  • Key Features :
    • Replaces the ketone group with an amine (-NH₂), enhancing nucleophilicity.
    • Retains the cyclobutane ring and 1,2,4-triazole substituent.
  • Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to protected dehydroalanine derivatives .
  • Applications: Limited data, but structurally related triazole-amines are explored as kinase inhibitors .
Property 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine HCl
Functional Group Ketone Amine
Molecular Weight (g/mol) ~189.6 (estimated) 174.63
Reactivity Electrophilic ketone Nucleophilic amine
Potential Bioactivity Antifungal (hypothesized) Kinase modulation (hypothesized)

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

  • Molecular Formula : C₄H₆Cl₂N₃
  • Key Features: Substitutes cyclobutanone with a chloromethyl (-CH₂Cl) group. Lacks the cyclobutane ring, reducing steric constraints.
  • Synthesis : Likely derived from halogenation of methyl-triazole precursors .
  • Applications : Chloromethyl-triazoles are intermediates in herbicide synthesis (e.g., metabolites of myclobutanil) .
Property 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl
Core Structure Cyclobutanone Linear triazole
Halogen Presence None Chlorine (Cl)
Molecular Weight (g/mol) ~189.6 169.02
Bioactivity Hypothesized antifungal Herbicidal metabolite

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₁ClN₄O
  • Key Features :
    • Replaces 1,2,4-triazole with 1,2,4-oxadiazole, altering electronic properties.
    • Oxadiazole has lower basicity than triazole, affecting solubility and target interactions.
  • Applications : Oxadiazoles are explored as antimicrobial agents, but this compound is discontinued .
Property 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine HCl
Heterocycle 1,2,4-Triazole 1,2,4-Oxadiazole
Solubility Higher (due to HCl salt) Moderate (discontinued for lab use)
Bioactivity Broad-spectrum potential Limited (discontinued)

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article explores the synthesis, biological mechanisms, and applications of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C6_6H7_7N3_3O·HCl. The synthesis typically involves the cyclization of cyclobutanone with 1,2,4-triazole under controlled conditions. Common solvents used in this process include ethanol and methanol, with various catalysts employed to optimize yield and purity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring facilitates the formation of hydrogen bonds with enzymes and receptors, which can lead to:

  • Inhibition of Enzyme Activity : The compound can act as an enzyme inhibitor by binding to active sites.
  • Modulation of Receptor Function : Changes in receptor activity can influence various signaling pathways within cells .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy Against Pathogens : The compound showed high antibacterial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa, and Staphylococcus aureus (S. aureus), outperforming commercial antibiotics like Nalidixic acid and Imipenem .

Antifungal Activity

The antifungal potential of the compound has also been explored:

  • Activity Against Fungi : It exhibited notable antifungal activity against Candida albicans, suggesting its utility in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties are another critical aspect of its biological profile:

  • Comparison with Established Drugs : In comparative studies, this compound demonstrated anti-inflammatory effects superior to those of Indomethacin .

Study Overview

A study published in 2020 synthesized various triazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking studies. The results indicated strong antibacterial and antifungal activities compared to traditional antibiotics .

Summary of Results

Activity TypeTested OrganismsComparison DrugResult
AntibacterialE. coliNalidixic acidHigh activity
AntibacterialP. aeruginosaImipenemHigh activity
AntibacterialS. aureusCommercial antibioticsSuperior performance
AntifungalC. albicansNystatinSignificant antifungal activity
Anti-inflammatoryVarious modelsIndomethacinHigher anti-inflammatory effects

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